

Troubleshooting low binding affinity of G3-C12 Tfa in experiments.

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Technical Support Center: G3-C12 Tfa

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with **G3-C12 Tfa**, a high-affinity galectin-3 binding peptide.

Frequently Asked Questions (FAQs)

Q1: What is the expected binding affinity of G3-C12 Tfa for galectin-3?

A1: **G3-C12 Tfa** is reported to have a high binding affinity for galectin-3, with a dissociation constant (Kd) of approximately 88 nM.[1][2][3][4] Significant deviations from this value in your experiments may indicate an issue with the experimental setup, reagents, or protocol.

Q2: My observed binding affinity for **G3-C12 Tfa** is significantly lower than the reported 88 nM. What are the potential causes?

A2: Several factors could contribute to lower-than-expected binding affinity. These can be broadly categorized into issues with the peptide, the target protein, the experimental conditions, or the assay itself. A systematic troubleshooting approach, as outlined in the guide below, is recommended to identify the root cause.

Q3: How should I properly store and handle **G3-C12 Tfa**?



A3: Proper storage and handling are critical to maintaining the peptide's activity. Stock solutions of **G3-C12 Tfa** should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to store the peptide in aliquots to avoid repeated freeze-thaw cycles. When preparing solutions, ensure the peptide is fully dissolved, using sonication if necessary, as precipitation can affect the active concentration.[3]

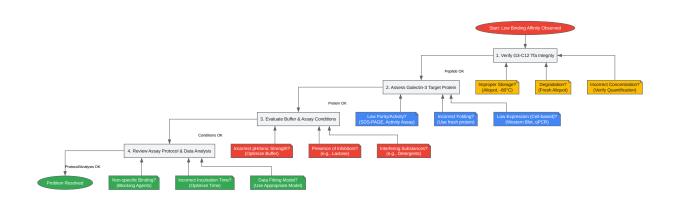
Q4: Are there any known selectivity issues with G3-C12 Tfa?

A4: **G3-C12 Tfa** is reported to be highly selective for galectin-3 and shows no affinity for other members of the galectin family or other lectins.[1][2][3] If you observe non-specific binding, it is likely due to issues with your experimental system rather than the peptide's inherent properties.

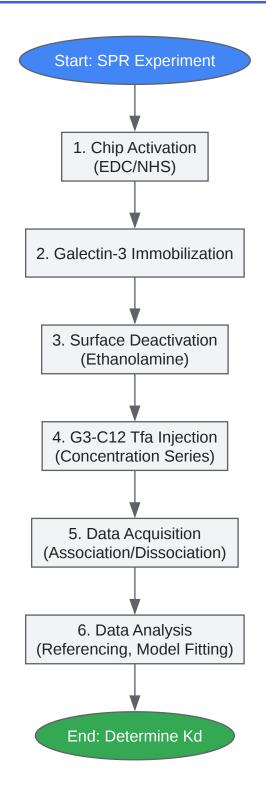
Troubleshooting Guide for Low Binding Affinity Problem: Observed binding affinity of G3-C12 Tfa is substantially weaker than the expected ~88 nM.

Below is a step-by-step guide to help you identify and resolve the source of the issue.













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